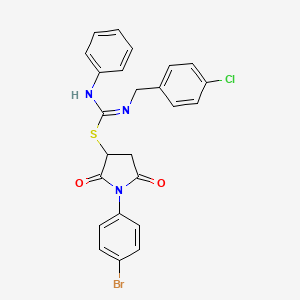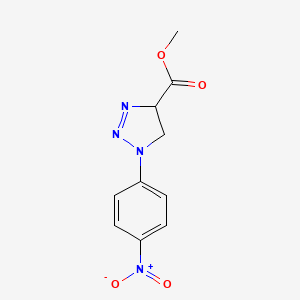methanone](/img/structure/B11094717.png)
[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZODIOXOL-5-YL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YLMETHANONE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety, a tetrahydro-beta-carboline core, and a thienyl group, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YLMETHANONE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group at the N1-position of the indole moiety . This is followed by further functionalization steps to incorporate the thienyl group and complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, automated reaction setups, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it may have binding affinity for certain biological targets.
Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a candidate for further drug development .
Industry: In the industrial sector, the compound’s unique properties are explored for applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which 1-(1,3-BENZODIOXOL-5-YL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YLMETHANONE exerts its effects involves interactions with specific molecular targets. For instance, in cancer cells, it may target microtubules, leading to the disruption of mitotic processes and induction of apoptosis . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: This compound shares the benzodioxole moiety but differs in its side chain structure.
N-METHYL-1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE: Another related compound with a similar core structure but different functional groups.
Uniqueness: The uniqueness of 1-(1,3-BENZODIOXOL-5-YL)-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YLMETHANONE lies in its combination of structural motifs, which confer distinct chemical and biological properties. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H18N2O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H18N2O3S/c26-23(20-6-3-11-29-20)25-10-9-16-15-4-1-2-5-17(15)24-21(16)22(25)14-7-8-18-19(12-14)28-13-27-18/h1-8,11-12,22,24H,9-10,13H2 |
InChI Key |
LCWFYSLKYMSEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B11094638.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11094645.png)
![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11094658.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11094665.png)
![2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
![4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094680.png)
![4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11094691.png)
![2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11094705.png)
![4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide](/img/structure/B11094713.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B11094719.png)
![3-Amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11094727.png)

![2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol](/img/structure/B11094734.png)

